molecular formula C15H11ClINO B1376919 2-Benzyl-5-chloro-6-iodoisoindolin-1-one CAS No. 1262415-84-8

2-Benzyl-5-chloro-6-iodoisoindolin-1-one

Cat. No.: B1376919
CAS No.: 1262415-84-8
M. Wt: 383.61 g/mol
InChI Key: AXECCAPQGCUHCT-UHFFFAOYSA-N
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Description

2-Benzyl-5-chloro-6-iodoisoindolin-1-one is a chemical compound with the molecular formula C15H11ClINO It is a derivative of isoindolinone, characterized by the presence of benzyl, chloro, and iodo substituents on the isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-chloro-6-iodoisoindolin-1-one typically involves multi-step organic reactions. One common method involves the initial formation of the isoindolinone core, followed by the introduction of the benzyl, chloro, and iodo substituents through specific reactions such as halogenation and alkylation. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper salts to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-chloro-6-iodoisoindolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

2-Benzyl-5-chloro-6-iodoisoindolin-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-chloro-6-iodoisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the function of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-5-chloroisoindolin-1-one: Lacks the iodo substituent.

    2-Benzyl-6-iodoisoindolin-1-one: Lacks the chloro substituent.

    5-Chloro-6-iodoisoindolin-1-one: Lacks the benzyl substituent.

Uniqueness

2-Benzyl-5-chloro-6-iodoisoindolin-1-one is unique due to the presence of all three substituents (benzyl, chloro, and iodo) on the isoindolinone core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Overview

2-Benzyl-5-chloro-6-iodoisoindolin-1-one is a chemical compound with the molecular formula C15H11ClINO. It is a derivative of isoindolinone, notable for its unique structure featuring benzyl, chloro, and iodo substituents. This compound has been investigated for various biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound's structural features allow it to engage in multiple chemical reactions:

  • Substitution Reactions : The chloro and iodo groups can be replaced through nucleophilic substitution.
  • Oxidation and Reduction : It can undergo oxidation to form oxides or reduction to eliminate halogen atoms.
  • Coupling Reactions : Participates in reactions such as Suzuki or Heck coupling, facilitating the synthesis of more complex molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Its structure enables it to bind effectively to enzymes or receptors, potentially modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, suggesting possible anticancer effects. The exact molecular targets vary based on the context of its application.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, indicating potential as a therapeutic agent in treating infections .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways related to cell growth and survival. For instance, compounds with similar isoindolinone structures have been reported to inhibit the MDM2-p53 protein-protein interaction, which is crucial in tumorigenesis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines; inhibits growth signaling pathways
Enzyme InhibitionPotential inhibition of enzymes related to cell proliferation

Case Study: Anticancer Evaluation

In a study exploring the anticancer effects of various isoindolinones, derivatives similar to this compound showed significant cytotoxicity against human cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways and inhibition of cell cycle progression. Specifically, compounds were found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Properties

IUPAC Name

2-benzyl-5-chloro-6-iodo-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClINO/c16-13-6-11-9-18(8-10-4-2-1-3-5-10)15(19)12(11)7-14(13)17/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXECCAPQGCUHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)N1CC3=CC=CC=C3)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743533
Record name 2-Benzyl-5-chloro-6-iodo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262415-84-8
Record name 2-Benzyl-5-chloro-6-iodo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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